
6-bromo-5-fluoro-1-methyl-1H-indole
Descripción general
Descripción
6-Bromo-5-fluoro-1-methyl-1H-indole is a compound that belongs to the indole class of organic compounds. It has a molecular formula of C9H7BrFN and a molecular weight of 228.0609832 .
Molecular Structure Analysis
The molecular structure of 6-bromo-5-fluoro-1-methyl-1H-indole consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The molecule carries a bromine atom at the 6th position, a fluorine atom at the 5th position, and a methyl group at the 1st position of the indole ring .Aplicaciones Científicas De Investigación
Ionization Potentials and Fluorescence in Proteins
A study on the ionization potentials of fluoroindoles, including compounds closely related to "6-bromo-5-fluoro-1-methyl-1H-indole", highlights their impact on the fluorescence decay of tryptophan in proteins. Fluoro substitution on indoles, such as 5-fluoroindole, affects the ionization potential, leading to a suppression of electron transfer rate and thereby a longer average fluorescence lifetime. This property is significant in understanding the fluorescence behavior of tryptophan in proteins and could be exploited in protein fluorescence studies (Liu et al., 2005).
Synthesis of Fluoroindolecarboxylic Acids
Research on the synthesis of fluoroindolecarboxylic acids from fluoroindoles demonstrates a range of chemical reactions to produce these compounds, which are significant in pharmaceutical development and other chemical synthesis applications. The study provides a rational access to these compounds, indicating their importance in the synthesis of more complex molecules (Schlosser et al., 2006).
Photoaffinity Labeling
The comprehensive synthesis of photoreactive (3-trifluoromethyl)diazirinyl indole derivatives from 5- and 6-trifluoroacetylindoles presents an application in bioactive indole metabolites synthesis. These compounds serve as diazirine-based photoaffinity labels for biological functional analysis, demonstrating the utility of fluoroindole derivatives in biochemical research and drug discovery (Murai et al., 2012).
Fluorescent Detection and Modification of Proteins
A study on the photoreaction of indole-containing compounds with halocompounds, including chloroform, has been shown to generate products with redshifted fluorescence. This reaction can be utilized for the fluorescent detection and modification of proteins, opening pathways for developing novel fluorophores and protein labeling strategies (Ladner et al., 2014).
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and may be harmful if swallowed . It may also cause respiratory irritation . Safety measures include avoiding ingestion and inhalation, not getting it in eyes, on skin, or on clothing, and ensuring adequate ventilation .
Direcciones Futuras
Given the biological significance of indole derivatives, future research could focus on the synthesis of 6-bromo-5-fluoro-1-methyl-1H-indole and its derivatives, and the exploration of their potential biological activities . Additionally, the development of novel methods of synthesis could be an interesting area of future research .
Propiedades
IUPAC Name |
6-bromo-5-fluoro-1-methylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrFN/c1-12-3-2-6-4-8(11)7(10)5-9(6)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYRCRWOKNPZJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=CC(=C(C=C21)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-5-fluoro-1-methyl-1H-indole | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

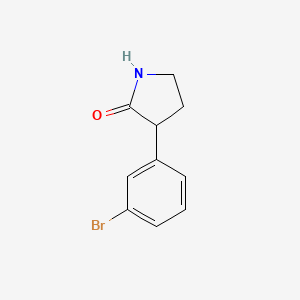
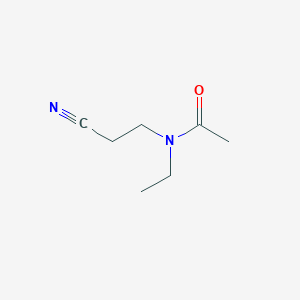

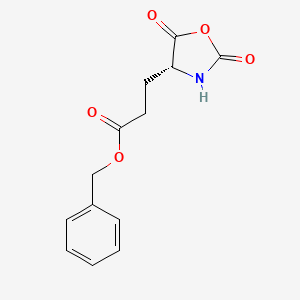

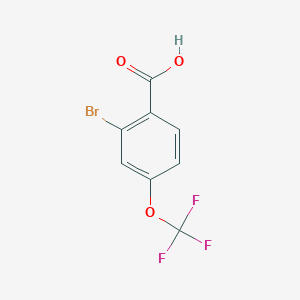
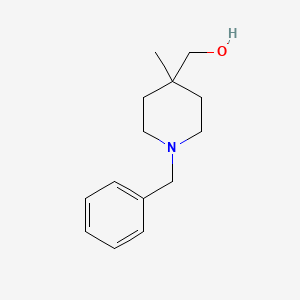
![5-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1528372.png)

![6-Bromoimidazo[1,2-a]pyrazin-2-amine](/img/structure/B1528374.png)

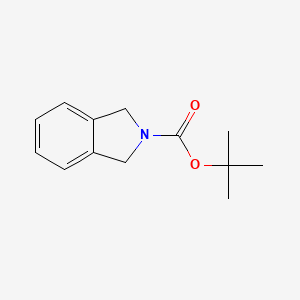
![[5-Chloro-6-(propan-2-yloxy)pyridin-3-yl]methanol](/img/structure/B1528378.png)
![3-Oxabicyclo[3.1.0]hexane-6-carbaldehyde](/img/structure/B1528379.png)